1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CP-690,550 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a member of the JAK family of non-receptor tyrosine kinases. JAK3 plays a critical role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. CP-690,550 has been shown to have immunosuppressive and anti-inflammatory effects, making it a promising candidate for the treatment of various autoimmune disorders.
科学的研究の応用
CP-690,550 has been extensively studied for its potential therapeutic applications in a range of diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, multiple sclerosis, and organ transplantation. In preclinical studies, CP-690,550 has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. In clinical trials, CP-690,550 has demonstrated efficacy in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and psoriasis.
作用機序
CP-690,550 exerts its immunosuppressive and anti-inflammatory effects by inhibiting 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, CP-690,550 prevents the activation and proliferation of T cells and other immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a range of biochemical and physiological effects, including the inhibition of cytokine signaling, the reduction of T cell activation and proliferation, and the suppression of antibody production. In animal models, CP-690,550 has been shown to reduce inflammation, prevent tissue damage, and improve clinical outcomes in various autoimmune diseases.
実験室実験の利点と制限
CP-690,550 has several advantages for lab experiments, including its potency and selectivity, which allow for specific targeting of 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide signaling pathways. However, CP-690,550 also has some limitations, including its potential for off-target effects and toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of CP-690,550, including the development of new formulations and delivery methods, the exploration of its potential therapeutic applications in other diseases, and the investigation of its long-term safety and efficacy. Additionally, the use of CP-690,550 in combination with other immunomodulatory agents may provide new opportunities for the treatment of autoimmune diseases and other conditions.
合成法
The synthesis of CP-690,550 involves several steps, including the reaction of 4-chloro-2-methoxybenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting intermediate with 4-aminobutyric acid. The final product is obtained after purification and isolation using chromatography techniques.
特性
製品名 |
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide |
---|---|
分子式 |
C13H17ClN2O4S |
分子量 |
332.8 g/mol |
IUPAC名 |
1-(4-chloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H17ClN2O4S/c1-20-11-8-10(14)2-3-12(11)21(18,19)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17) |
InChIキー |
UQWXSDGZQJRWSB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)N |
正規SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。